

# Benchmarking LAS190792: A Comparative Analysis Against Current COPD Treatments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health burden, necessitating the development of novel and improved therapeutic agents. This guide provides a detailed comparison of LAS190792 (also known as AZD8999), a novel investigational bifunctional muscarinic receptor antagonist and  $\beta$ 2-adrenoceptor agonist (MABA), against established COPD treatments, specifically the long-acting muscarinic antagonist (LAMA) tiotropium and the long-acting  $\beta$ 2-agonist (LABA) indacaterol. This analysis is based on available preclinical and clinical data to inform research and development professionals on the potential positioning of this new therapeutic class.

#### **Introduction to LAS190792**

**LAS190792** is a single molecule engineered to possess dual pharmacology, simultaneously targeting two key pathways in the pathophysiology of COPD: cholinergic-mediated bronchoconstriction and  $\beta$ 2-adrenergic receptor-mediated bronchodilation.[1][2] This dual-action mechanism is designed to offer superior bronchodilation compared to monotherapies by providing additive or synergistic effects.[1][2]

### **Preclinical Pharmacological Profile**

Preclinical studies have elucidated the pharmacological characteristics of **LAS190792**, providing a basis for its clinical investigation. These studies highlight its potency and selectivity for its intended targets.



#### **Receptor Binding and Functional Potency**

- LAS190792 demonstrates high potency at the human M3 muscarinic receptor and the β2-adrenoceptor.
   It is selective for the β2-adrenoceptor over β1- and β3-adrenoceptors, suggesting a favorable cardiovascular safety profile.
- Tiotropium, a well-established LAMA, exhibits high affinity for all muscarinic receptor subtypes but dissociates slowly from M1 and M3 receptors, leading to a long duration of action.[3][4] Its kinetic selectivity for M1/M3 over M2 receptors is a key feature of its pharmacological profile.[3]
- Indacaterol is a LABA with high intrinsic efficacy at the β2-adrenoceptor, resulting in a rapid onset and long duration of action.[5][6] It is nearly a full agonist at the human β2adrenoceptor.[5]

A summary of the preclinical receptor binding and functional potency data is presented in Table 1.

Table 1: Preclinical Receptor Potency and Selectivity



| Compound                  | Target                        | Potency<br>(pIC50 /<br>pEC50)    | Selectivity                                            | Key Findings                                                                                            |
|---------------------------|-------------------------------|----------------------------------|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| LAS190792                 | Human M3<br>Receptor          | pIC50: 8.8<br>(binding)[1]       | -                                                      | Potent M3<br>antagonist<br>activity.[1]                                                                 |
| Human β2-<br>Adrenoceptor | pEC50: 9.6<br>(functional)[1] | Selective over β1 and β3[1]      | High functional potency, comparable to other LABAs.[1] |                                                                                                         |
| Tiotropium                | Muscarinic<br>Receptors       | High affinity for<br>M1-M5[3][4] | Kinetic selectivity<br>for M1/M3 over<br>M2[3]         | Slow dissociation<br>from M1 and M3<br>receptors<br>contributes to<br>long duration of<br>action.[3][4] |
| Indacaterol               | Human β2-<br>Adrenoceptor     | pEC50: 8.06[5]                   | Similar β1<br>selectivity to<br>formoterol[5]          | Close to a full agonist with high intrinsic efficacy. [5]                                               |

#### In Vivo Bronchodilator Activity and Duration of Action

Preclinical in vivo studies in animal models have demonstrated the bronchodilator effects and duration of action of these compounds.

- In a dog model, nebulized LAS190792 was shown to inhibit acetylcholine-induced bronchoconstriction with minimal cardiac effects and a sustained bronchodilation half-life of 13.3 hours.[1]
- In conscious guinea pigs, intratracheally administered indacaterol provided bronchoprotection for at least 24 hours, which was longer than salmeterol (12 hours), formoterol (4 hours), and salbutamol (2 hours).[5]



 Tiotropium has demonstrated long-lasting bronchodilation and bronchoprotection in both preclinical and clinical settings, supporting its once-daily dosing regimen.[3]

#### Clinical Efficacy and Safety: The NCT02059434 Trial

A key source of comparative data for **LAS190792** comes from the Phase I, randomized, double-blind, placebo-controlled, 5-way crossover study (NCT02059434).[7] This trial evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single doses of **LAS190792** (100μg and 400μg) against indacaterol (150μg), tiotropium (18μg), and placebo in 38 patients with moderate to severe COPD.[8]

#### **Efficacy: Bronchodilation**

The primary pharmacodynamic endpoint in the NCT02059434 trial was the change from baseline in trough forced expiratory volume in 1 second (FEV1). The available results from a late-breaking abstract are summarized in Table 2.

Table 2: Change from Baseline in Trough FEV1 in Patients with Moderate to Severe COPD (NCT02059434)

| Treatment   | Dose   | Change from<br>Baseline in Trough<br>FEV1 (mL) | Comparison to Placebo                    |
|-------------|--------|------------------------------------------------|------------------------------------------|
| LAS190792   | 400µg  | 178[8]                                         | Statistically significant improvement[8] |
| 100μg       | 104[8] | Statistically significant improvement[8]       |                                          |
| Indacaterol | 150µg  | -                                              | Statistically significant improvement    |
| Tiotropium  | 18μg   | -                                              | Statistically significant improvement    |
| Placebo     | -      | -                                              | -                                        |



Note: Specific values for indacaterol and tiotropium were not provided in the abstract, but all active treatments showed statistically significant improvements versus placebo.[8]

The 400µg dose of **LAS190792** demonstrated a statistically significantly greater improvement in trough FEV1 compared to the 100µg dose of **LAS190792** and the 150µg dose of indacaterol. [8] Tiotropium 18µg also showed a statistically significantly greater improvement than **LAS190792** 100µg.[8]

#### Safety and Tolerability

Both doses of **LAS190792** were reported to be safe and well-tolerated in the NCT02059434 study.[8] A good efficacy profile was observed over 24 hours.[8]

#### **Current COPD Treatment Landscape**

The 2025 Global Initiative for Chronic Obstructive Lung Disease (GOLD) report recommends a personalized approach to COPD management based on symptom burden and exacerbation risk.[7][9][10][11][12] For patients with high symptom burden, initial therapy with a LAMA or a LABA is recommended, with escalation to a LAMA/LABA combination if symptoms persist.[7] For patients with a high risk of exacerbations, a LAMA/LABA combination is often the preferred initial treatment.[7] This positions **LAS190792**, as a MABA, as a potential future option for patients who would otherwise be candidates for LAMA/LABA combination therapy.

## **Experimental Protocols**Preclinical In Vitro Studies

Receptor Binding Assays (General Protocol): Radioligand binding assays are typically used to determine the affinity of a compound for its target receptor. For **LAS190792**, this would involve using membranes from cells expressing human M3 muscarinic receptors or  $\beta$ 2-adrenoceptors. The investigational compound is incubated with the membranes and a radiolabeled ligand known to bind to the receptor. The concentration of the investigational compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is the negative logarithm of the IC50 value.

Functional Assays (General Protocol): Functional assays measure the biological response of a cell or tissue to a drug. For β2-adrenoceptor agonism, isolated guinea pig trachea preparations



can be used. The tissue is mounted in an organ bath, and changes in muscle tone are measured. The concentration of the agonist that produces 50% of the maximal relaxation (EC50) is determined. The pEC50 is the negative logarithm of the EC50 value.

#### **Clinical Trial Protocol (NCT02059434)**

Study Design: A randomized, double-blind, placebo-controlled, 5-way crossover study.[7][8] Each participant received single doses of **LAS190792** (100µg and 400µg), indacaterol (150µg), tiotropium (18µg), and placebo, with a washout period between each treatment.[7][8]

Inclusion Criteria: Patients with a diagnosis of moderate to severe COPD.[8]

**Primary Outcome Measures:** 

- Safety and tolerability of single inhaled doses of LAS190792.
- Pharmacodynamics, assessed as the change from baseline in trough FEV1.[8]

Pharmacokinetic Assessments: Plasma concentrations of **LAS190792** were measured at various time points post-dose to determine parameters such as Cmax, Tmax, and AUC.[8]

#### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. In Vitro-In Vivo Correlations Observed With Indacaterol-Based Formulations Delivered with the Breezhaler® PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indacaterol in chronic obstructive pulmonary disease: an update for clinicians PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The role of indacaterol for chronic obstructive pulmonary disease (COPD) Cazzola Journal of Thoracic Disease [jtd.amegroups.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. New developments in the management of COPD: clinical utility of indacaterol 75 μg -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tiotropium StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking LAS190792: A Comparative Analysis Against Current COPD Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935823#bench-marking-las190792-against-current-copd-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com